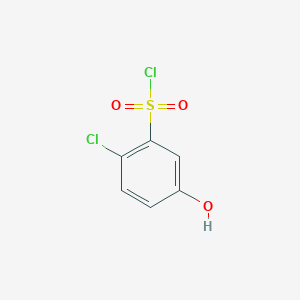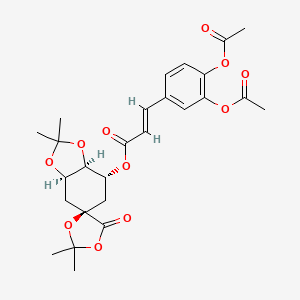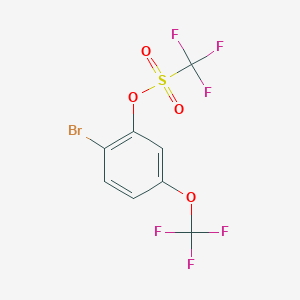
2-Chloro-5-hydroxybenzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-hydroxybenzenesulfonyl chloride: is an organic compound with the molecular formula C6H4Cl2O3S and a molecular weight of 227.065 g/mol . It is a derivative of benzenesulfonyl chloride, featuring a hydroxyl group and a chlorine atom on the benzene ring. This compound is primarily used as an intermediate in the synthesis of various chemical products.
準備方法
Synthetic Routes and Reaction Conditions:
Phosphorus Pentachloride Method: This method involves reacting sodium benzenesulfonate with phosphorus pentachloride at high temperatures (170-180°C) for an extended period (up to 15 hours).
Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this approach uses phosphorus oxychloride as the chlorinating agent.
Industrial Production Methods: Industrial production of 2-Chloro-5-hydroxybenzenesulfonyl chloride typically involves large-scale reactions using the methods mentioned above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions:
Electrophilic Aromatic Substitution: This compound can undergo electrophilic aromatic substitution reactions, where the chlorine or hydroxyl group can be replaced by other substituents.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include nitrating agents, halogens, and Friedel-Crafts catalysts.
Nucleophilic Substitution: Typical nucleophiles include amines, alcohols, and thiols.
Major Products:
Sulfonamides: Formed by reacting with amines.
Sulfonates: Formed by reacting with alcohols or phenols.
Substituted Benzenes: Formed through electrophilic aromatic substitution.
科学的研究の応用
作用機序
The mechanism of action of 2-Chloro-5-hydroxybenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create diverse chemical structures .
類似化合物との比較
- 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride
- 2-Chlorobenzenesulfonyl chloride
- 4-Chlorobenzenesulfonyl chloride
Uniqueness: 2-Chloro-5-hydroxybenzenesulfonyl chloride is unique due to the presence of both a hydroxyl group and a chlorine atom on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
特性
分子式 |
C6H4Cl2O3S |
|---|---|
分子量 |
227.06 g/mol |
IUPAC名 |
2-chloro-5-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H4Cl2O3S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3,9H |
InChIキー |
OUPMBDZFNHJYJE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















